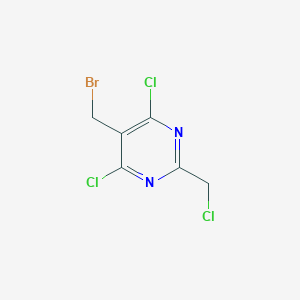

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine

Description

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by bromomethyl and chloromethyl substituents at the 5- and 2-positions, respectively, and chlorine atoms at the 4- and 6-positions. According to its Safety Data Sheet (SDS), the compound has a density of 1.849 g/cm³, a boiling point of 327.4°C, and a low vapor pressure of 0.000387 mmHg at 25°C, making it relatively stable under standard conditions .

Properties

IUPAC Name |

5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl3N2/c7-1-3-5(9)11-4(2-8)12-6(3)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLRWNMXARYBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=C(C(=N1)Cl)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289006 | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-35-4 | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC58554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrimidine Ring Assembly

The patent US10556871B1 describes a cyclization strategy using formamidine hydrochloride to construct dichloropyrimidine derivatives. For the target compound, a similar approach could involve condensing a dihalogenated β-keto ester with formamidine under basic conditions. Key parameters include:

| Reaction Component | Role and Optimization Considerations |

|---|---|

| Formamidine hydrochloride | Facilitates cyclization via nucleophilic attack on carbonyl groups |

| Solvent (e.g., methanol) | Polarity affects reaction rate and yield |

| Temperature (75–105°C) | Higher temperatures accelerate ring closure |

Sequential Halogenation of Methyl Groups

Introducing bromine and chlorine at distinct methyl groups demands precise control to avoid over-halogenation. The patent employs phosgene (COCl₂) for chlorination, while bromination may utilize N-bromosuccinimide (NBS) under radical conditions. Critical factors include:

-

Order of Halogenation : Chlorinating the 2-methyl group first (due to lower steric hindrance) followed by bromination at position 5.

-

Radical Initiators : Azobisisobutyronitrile (AIBN) promotes selective bromination without ring chlorination.

Industrial-Scale Production and Process Optimization

Large-scale synthesis necessitates adaptations for safety and efficiency. The patent highlights continuous flow reactors and catalyst recycling as key innovations.

Catalytic Systems

Solid acid catalysts (e.g., sulfated metal oxides) enhance esterification and cyclization steps. For example:

| Catalyst Composition | Functionality | Yield Improvement |

|---|---|---|

| Fe₂O₃/SO₄²⁻ | Acidic sites promote β-keto ester formation | 12–15% |

| ZrO₂/SO₄²⁻ | Stabilizes transition states in cyclization | 8–10% |

Solvent and Temperature Profiling

Non-polar solvents like toluene improve solubility of intermediates while facilitating phase separation during workup. The patent reports optimal yields (85–86%) when using toluene in chlorination steps. Temperature gradients during phosgene addition (20–35°C initial, 95–105°C reflux) prevent side reactions such as ring-opening.

Analytical Characterization and Quality Control

Ensuring product purity (>99%) requires multimodal analytical validation:

Spectroscopic Techniques

-

¹H NMR : Distinct resonances for CH₂Br (δ 4.2–4.5 ppm) and CH₂Cl (δ 3.8–4.1 ppm).

-

FT-IR : C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches confirm functionalization.

Chromatographic Methods

HPLC with C18 columns (acetonitrile/water gradient) resolves positional isomers. The patent achieved 99.93% purity using Waters 2489-1525 systems.

Challenges and Mitigation Strategies

Competing Side Reactions

-

Over-Chlorination : Controlled phosgene dosing and real-time monitoring via in-line IR spectroscopy minimize dichloromethane byproducts.

-

Radical Quenching : Adding inhibitors like TEMPO during bromination suppresses polymerization.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloromethyl groups are susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of pyrimidine N-oxides.

Coupling Reactions: Formation of biaryl pyrimidine derivatives.

Scientific Research Applications

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by case studies and data tables illustrating its significance in different research fields.

Chemical Properties and Structure

This compound is characterized by its unique pyrimidine ring structure, which contributes to its biological activity. The presence of bromine and chlorine substituents enhances its reactivity, making it a versatile building block in organic synthesis.

Anticancer Activity

One prominent application of this compound is in the development of anticancer agents. Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their activity against human cancer cell lines, revealing that modifications at the 4 and 6 positions can enhance potency significantly .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| 4-Chloro-5-(bromomethyl)pyrimidine | MCF-7 | 10 |

| 2-(Chloromethyl)pyrimidine | A549 | 20 |

Enzyme Inhibition Studies

Another significant application involves the inhibition of specific enzymes. Research has identified that pyrimidine derivatives can act as inhibitors for various phospholipases, which play crucial roles in lipid metabolism. For example, a study investigated the inhibitory effects of pyrimidine-based compounds on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), revealing promising results that could lead to new therapeutic strategies for treating metabolic disorders .

Table 2: Inhibition Potency Against NAPE-PLD

| Compound | IC50 (nM) |

|---|---|

| This compound | 72 |

| LEI-401 | 27 |

Study on Dual Kinase Inhibitors

A notable case study involved the identification of dual inhibitors targeting PfPK6 and PfGSK3, both of which are implicated in malaria pathogenesis. The study synthesized various pyrimidine derivatives, including those based on this compound. The results indicated that certain modifications led to enhanced inhibitory activity against PfPK6 with IC50 values ranging from 216 to 274 nM .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to understand how structural variations influence biological activity. This analysis highlighted that specific substitutions on the pyrimidine scaffold could significantly affect enzyme inhibition potency. For instance, substituting a morpholine group with a dimethylamine group resulted in a two-fold increase in activity against NAPE-PLD .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine involves its interaction with specific molecular targets. The bromomethyl and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution makes it a versatile tool in modifying biological macromolecules .

Comparison with Similar Compounds

Halogen-Substituted Pyrimidines

- 5-Bromo-4,6-dichloropyrimidine : This analog lacks methyl groups but retains bromo and dichloro substituents. Its reduced steric hindrance compared to the target compound facilitates reactions at the pyrimidine ring, such as Suzuki couplings, but it lacks the halomethyl reactivity for alkylation or further functionalization .

- 4,6-Dichloro-5-methoxypyrimidine : The methoxy group at the 5-position introduces electron-donating effects, altering electronic properties and reactivity. Crystal structure analysis reveals Cl···N interactions (3.094–3.100 Å), stabilizing a 3D framework, unlike the target compound’s halomethyl-driven reactivity .

Amino-Substituted Pyrimidines

- 5-Bromo-2-chloropyrimidin-4-amine : The amine group at the 4-position enables hydrogen bonding (N–H···N interactions) and participation in condensation reactions. This contrasts with the target compound’s halomethyl groups, which are more suited for alkylation or cross-coupling .

- 5-Amino-4,6-dichloro-2-(propylsulfanyl)pyrimidine: The propylsulfanyl and amino groups enhance solubility in polar solvents and enable metal-catalyzed cross-couplings, whereas the target compound’s halomethyl groups favor nucleophilic substitutions .

Methoxy- and Methyl-Substituted Pyrimidines

- 5-Bromo-4,6-dimethoxypyrimidine : Methoxy groups increase electron density on the pyrimidine ring, directing electrophilic substitutions to specific positions. This contrasts with the electron-deficient nature of the target compound .

- 5-Bromo-4,6-dimethylpyrimidine : Methyl groups provide steric hindrance without significant electronic effects, reducing reactivity compared to the halomethyl groups in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | 307.28 | 327.4 | 1.849 | BrCH₂, ClCH₂, Cl (4,6) |

| 4,6-Dichloro-5-methoxypyrimidine | 213.03 | — | — | Cl (4,6), OCH₃ (5) |

| 5-Bromo-2-chloropyrimidin-4-amine | 234.45 | 460–461 (mp) | — | Br (5), Cl (2), NH₂ (4) |

| 5-Bromo-4,6-dimethoxypyrimidine | 248.03 | — | — | Br (5), OCH₃ (4,6) |

Data sourced from .

Biological Activity

Overview

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its bromomethyl and chloromethyl substituents. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a building block for bioactive molecules and enzyme inhibitors.

- Molecular Formula : CHBrClN

- CAS Number : 1780-35-4

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This property enables it to inhibit enzyme activity and disrupt cellular processes through nucleophilic substitution reactions. The compound's structure allows it to interact with various molecular targets, making it a versatile tool in drug design and development.

Biological Applications

This compound has been investigated for several biological activities:

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties, potentially targeting viral replication mechanisms.

- Anticancer Properties : The compound has been explored for its role in developing anticancer drugs, with studies showing promising results in inhibiting tumor growth in various cancer models .

- Enzyme Inhibition : Its ability to modify biological macromolecules positions it as a candidate for designing enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.

Anticancer Activity

In a study examining the efficacy of various compounds against Sarcoma 180 tumors in mice, this compound was included among several tested agents. Although specific results for this compound were not detailed, the screening project highlighted its potential as an anti-tumor agent based on structural similarities with known effective compounds .

Enzyme Inhibition Studies

A structure–activity relationship (SAR) study on pyrimidine derivatives demonstrated that modifications at specific positions could enhance inhibitory potency against enzymes involved in critical biological pathways. The findings suggest that derivatives of this compound could be optimized for improved activity against targets such as dihydrofolate reductase and kinases involved in cancer progression .

Data Table: Biological Activities of Pyrimidine Derivatives

Q & A

Q. How should researchers design experiments to study reaction mechanisms (e.g., SN2 vs. radical pathways)?

- Methodology : Isotopic labeling (e.g., D/H or ¹⁸O) and kinetic isotope effects (KIE) differentiate between mechanisms. Electron paramagnetic resonance (EPR) detects radical intermediates. For halogenated pyrimidines, polar solvents and protic acids favor ionic mechanisms, while UV light or radical initiators (e.g., AIBN) promote radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.